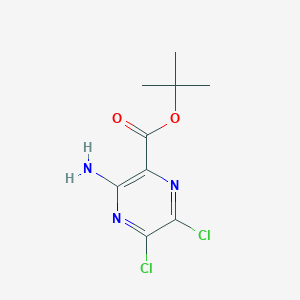

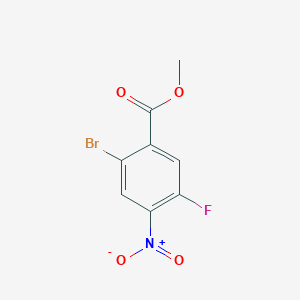

![molecular formula C10H9NO3 B2933396 N-[(furan-2-yl)methyl]furan-3-carboxamide CAS No. 1789530-43-3](/img/structure/B2933396.png)

N-[(furan-2-yl)methyl]furan-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(furan-2-yl)methyl]furan-3-carboxamide” is a compound that contains furan rings . It is synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol .

Synthesis Analysis

The synthesis of “N-[(furan-2-yl)methyl]furan-3-carboxamide” is carried out under mild synthetic conditions supported by microwave radiation . The reactions are performed in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[(furan-2-yl)methyl]furan-3-carboxamide” include the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

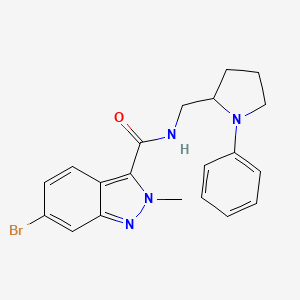

- Synthesis and Reactivity: N-[(furan-2-yl)methyl]furan-3-carboxamide derivatives have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For instance, the palladium(II)-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones yields multisubstituted furans, showing the compound's utility in constructing complex molecular architectures (Lu, Wu, & Yoshikai, 2014).

Biological Applications

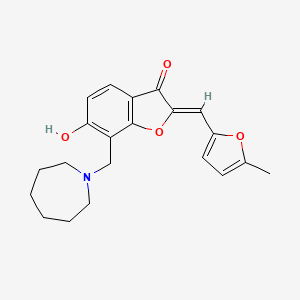

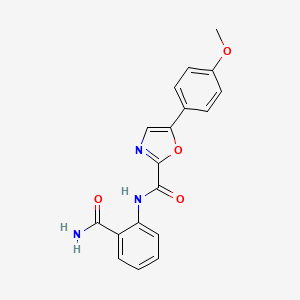

- Antimicrobial Activity: Some furan-3-carboxamides exhibit significant in vitro antimicrobial activity against a range of microorganisms, including yeast, bacteria, and fungi. This highlights their potential as templates for developing new antimicrobial agents (Zanatta et al., 2007).

- Neuroinflammation Imaging: Derivatives like [11C]CPPC, a PET radiotracer specific for the microglia-specific marker CSF1R, are used for imaging of reactive microglia and neuroinflammation in vivo, aiding in the study of neuropsychiatric disorders (Horti et al., 2019).

Material Science

- Polymerization: Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, including those derived from furan-carboxamides, are explored as sustainable alternatives to polyphthalamides in high-performance materials, demonstrating the role of furan derivatives in developing environmentally friendly polymers (Jiang et al., 2015).

Antiviral and Antiprotozoal Properties

- Antiviral Activity: Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus, showcasing their potential in antiviral drug development (Yongshi et al., 2017).

- Antiprotozoal Agents: Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including those with furan-carboxamide frameworks, have shown strong DNA affinities and excellent in vitro and in vivo activity against protozoal infections, indicating their therapeutic potential (Ismail et al., 2004).

Zukünftige Richtungen

The future directions for “N-[(furan-2-yl)methyl]furan-3-carboxamide” could involve further exploration of its potential applications, particularly in the field of medicinal chemistry . The production of chemicals from biomass offers both economic and ecological benefits , and “N-[(furan-2-yl)methyl]furan-3-carboxamide” could play a role in this context.

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10(8-3-5-13-7-8)11-6-9-2-1-4-14-9/h1-5,7H,6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPLBRODVKSJSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(furan-2-yl)methyl]furan-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2933313.png)

![5-{[2-(diethylamino)-1,3-thiazol-5-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2933322.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole](/img/structure/B2933330.png)

![2-[[3-[(E)-(4-fluorophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2933334.png)